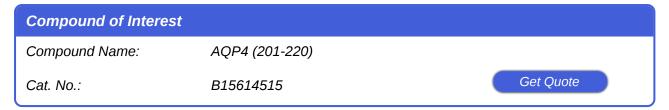


A Comparative Analysis of AQP4 (201-220) EAE and MOG35-55 EAE Pathologies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pathological features of two key experimental autoimmune encephalomyelitis (EAE) models: Aquaporin-4 (AQP4) peptide (201-220)-induced EAE, a model for Neuromyelitis Optica Spectrum Disorder (NMOSD), and Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55)-induced EAE, a common model for Multiple Sclerosis (MS) and MOG Antibody-Associated Disease (MOGAD). This comparison is supported by experimental data to aid researchers in selecting the appropriate model for their studies and to facilitate the development of targeted therapeutics.

Core Pathological Differences

The primary distinction between the two models lies in the initial autoimmune target. In **AQP4** (201-220) EAE, the autoimmune response is directed against aquaporin-4, a water channel protein predominantly expressed on astrocytes. This leads to a primary astrocytopathy with secondary demyelination and neurodegeneration.[1] Conversely, MOG35-55 EAE is characterized by a primary attack on myelin oligodendrocyte glycoprotein, a protein located on the surface of myelin sheaths and oligodendrocytes, resulting in direct demyelination.[1][2]

Quantitative Pathological and Clinical Comparison

The following tables summarize key quantitative data comparing the two EAE models.



Clinical Parameter	AQP4 (201-220) EAE	MOG35-55 EAE	Reference
Disease Severity	Generally lower compared to MOG- lgG exacerbated EAE.	Higher, particularly when exacerbated by MOG-IgG.	[1]
Disease Incidence	High, comparable to MOG-IgG exacerbated EAE.	High, with 100% incidence in some studies.	[1]
Time to Onset	Earlier onset of inflammatory lesions compared to MOG-IgG EAE.	Later onset compared to AQP4-IgG exacerbated EAE.	[1]



Histopathological Feature	AQP4 (201-220) EAE	MOG35-55 EAE	Reference
Lesion Localization (Spinal Cord)	Predominantly ventral lesions.[1] Lesions at the grey matter/white matter border.[3][4][5]	Predominantly ventrolateral lesions. [1]	[1][3][4][5][6][7]
Lesion Localization (Brain)	Midline lesions.[3][4] [5][6][7]	Multifocal, confluent areas in peripheral white matter.	[2][3][4][5][6][7]
Demyelination	Secondary to astrocyte damage.	Primary pathology.	[1]
Macrophage Infiltration	Increased at the acute stage.	Increased at the acute stage.	[1]
T-Cell Infiltration	Increased at acute and chronic stages.	Increased at acute and chronic stages.	[1]
Astrocyte Pathology	Significant loss of AQP4 and GFAP at the acute stage, indicating astrocyte destruction.[1]	Reduced GFAP and AQP4 immunofluorescence at the acute stage, but less severe than in AQP4-IgG EAE.[1]	[1]
Gray Matter Demyelination	Can occur as a consequence of deep white matter lesions.	More frequent deep ventrolateral lesions associated with gray matter demyelination.	[1]

Experimental Protocols Induction of AQP4 (201-220) EAE in Mice

This protocol is based on methodologies described for inducing EAE with encephalitogenic peptides.[5][6]



Materials:

- AQP4 (201-220) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS) or sterile saline
- C57BL/6J mice (or other susceptible strains)

Procedure:

- Antigen Emulsion Preparation: Prepare an emulsion of AQP4 (201-220) peptide in CFA. A
 common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA
 containing 4 mg/mL of M. tuberculosis.
- Immunization: Subcutaneously inject 100-200 μL of the emulsion over two sites on the flank of each mouse on day 0.
- Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day
 2 post-immunization. A typical dose is 100-200 ng per mouse in PBS.
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day
 7-9. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb
 weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

Induction of MOG35-55 EAE in Mice

This is a widely used protocol for inducing a chronic or monophasic EAE model.[2][8]

Materials:

- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)



- Phosphate-buffered saline (PBS) or sterile saline
- C57BL/6 mice

Procedure:

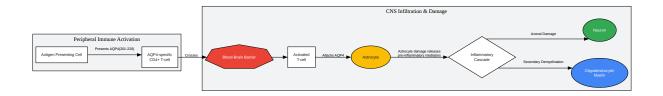
- Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 peptide in CFA. A
 common concentration is 1-2 mg/mL of peptide in PBS emulsified with an equal volume of
 CFA containing 4-5 mg/mL of M. tuberculosis.
- Immunization: Subcutaneously inject 100 μL of the emulsion over two sites on the flank of each mouse on day 0.[8]
- Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day
 2 post-immunization. A typical dose is 200-300 ng per mouse in PBS.[8]
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 9-14.[8] Use a standardized scoring system as described for the AQP4 EAE model.

Visualizing Pathogenic Pathways and Experimental Workflows

Proposed Pathogenic Mechanisms

The following diagrams illustrate the high-level proposed pathogenic cascades in **AQP4 (201-220)** EAE and MOG35-55 EAE.

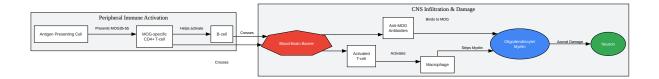




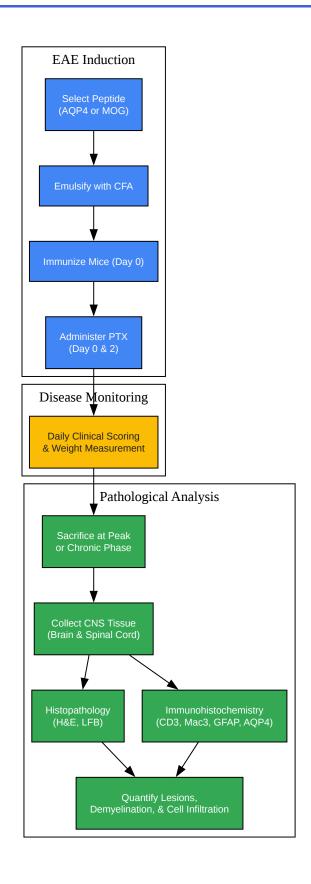
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Caption: Proposed pathogenic pathway in AQP4 (201-220) EAE.









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